1,9-Dimethoxynonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethoxynonane is an organic compound with the molecular formula C11H24O2. It is a colorless liquid that is often used in organic synthesis and various industrial applications. The compound is characterized by the presence of two methoxy groups attached to the first and ninth carbon atoms of a nonane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Dimethoxynonane can be synthesized through the reaction of nonane-1,9-diol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 1,9-Dimethoxynonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into nonane-1,9-diol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonane-1,9-diol.
Substitution: Various substituted nonane derivatives depending on the substituent introduced.
Scientific Research Applications
1,9-Dimethoxynonane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving methoxy groups.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1,9-Dimethoxynonane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1-Dimethoxynonane: Similar in structure but with both methoxy groups attached to the first carbon atom.
1,9-Dimethoxyoctane: A shorter chain analog with similar functional groups.
1,9-Dimethoxydecane: A longer chain analog with similar functional groups.
Uniqueness: 1,9-Dimethoxynonane is unique due to the positioning of its methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable in specific synthetic and industrial applications where such properties are desired.
Properties
CAS No. |
91337-21-2 |
---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,9-dimethoxynonane |
InChI |
InChI=1S/C11H24O2/c1-12-10-8-6-4-3-5-7-9-11-13-2/h3-11H2,1-2H3 |
InChI Key |
GXGHXTUSAJHVBB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.